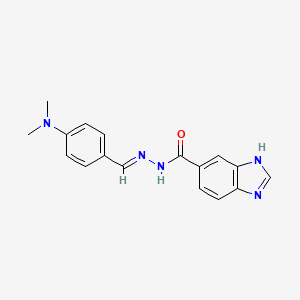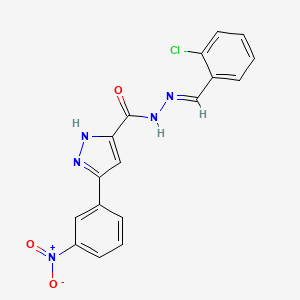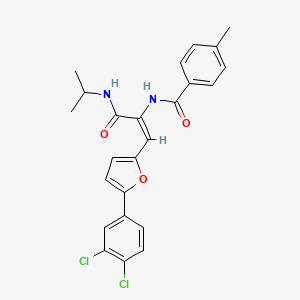![molecular formula C19H20N2O5S B11974353 N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle furane, un groupe sulfone tétrahydrothiophène et une fraction benzamide, ce qui en fait un sujet intéressant pour la recherche en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide implique généralement des réactions organiques à plusieurs étapesLa dernière étape implique le couplage de l'intermédiaire avec le 4-méthylbenzamide dans des conditions de réaction spécifiques, telles que l'utilisation de catalyseurs et des températures contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend l'utilisation de techniques de synthèse à haut débit, de réacteurs à écoulement continu et de méthodes de purification avancées pour garantir que le composé répond aux normes requises pour la recherche et l'application .
Analyse Des Réactions Chimiques
Types de réactions
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure correspondant.
Substitution : Le cycle furane et la fraction benzamide peuvent subir des réactions de substitution électrophile et nucléophile
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe sulfone produit des sulfoxydes, tandis que la réduction peut produire des sulfures. Les réactions de substitution peuvent conduire à une variété de dérivés avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment comme candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir en modulant l'activité enzymatique, en se liant aux récepteurs ou en modifiant les voies de signalisation cellulaire. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires exacts et identifier les principales cibles impliquées .
Applications De Recherche Scientifique
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-(1,1-dioxidotetrahydrothiophène-3-yl)-3-méthyl-1H-pyrazol-5-yl)acétamide
- N-(1-(1,1-dioxidotetrahydrothiophène-3-yl)-3-méthyl-1H-pyrazol-5-yl)benzamide
Unicité
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophène-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-èn-2-yl]-4-méthylbenzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H20N2O5S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H20N2O5S/c1-13-4-6-14(7-5-13)18(22)21-17(11-16-3-2-9-26-16)19(23)20-15-8-10-27(24,25)12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,20,23)(H,21,22)/b17-11- |
Clé InChI |
FFWJBIQGXPDRPX-BOPFTXTBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCS(=O)(=O)C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)



![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
